Phenylcycloheptane is an organic compound characterized by a phenyl group attached to a cycloheptane ring. Its molecular formula is , and it is classified as a bicyclic compound. The compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential applications.
Phenylcycloheptane can be derived from various synthetic routes, primarily involving the manipulation of cycloheptane and phenyl groups. It is not commonly found in nature, thus necessitating laboratory synthesis for research and industrial applications.
Phenylcycloheptane falls under the category of hydrocarbons and more specifically, it is classified as an aromatic compound due to the presence of the phenyl group. It is also categorized as a cyclic alkane due to its ring structure.
The synthesis of phenylcycloheptane can be accomplished through several methods. One notable approach involves the Friedel-Crafts alkylation, where cycloheptane reacts with phenyl halides in the presence of a Lewis acid catalyst. Another method includes the reduction of phenylcycloheptanone, which can be achieved using reducing agents such as lithium aluminum hydride.
Phenylcycloheptane features a seven-membered cycloalkane ring bonded to a phenyl group. The structure can be represented as follows:
Phenylcycloheptane can undergo various chemical reactions, including:
The mechanism of action for phenylcycloheptane primarily relates to its interactions with biological targets. The hydrophobic nature of the cycloheptane ring allows it to integrate into lipid membranes, potentially influencing membrane fluidity and protein interactions. Additionally, the phenyl group may engage in π-π stacking interactions with aromatic residues in proteins, affecting their stability and function.
Relevant analyses indicate that phenylcycloheptane exhibits stability under standard laboratory conditions but may react under extreme conditions or with strong oxidizing agents.
Phenylcycloheptane has several scientific uses:
The integration of polycyclic carbon frameworks into bioactive molecule design represents a strategic evolution in G Protein-Coupled Receptor (GPCR)-targeted therapeutics. Cycloheptane derivatives, particularly phenylcycloheptane (C₁₃H₁₈), exemplify this trend through their distinctive seven-membered ring structure, which imposes specific conformational constraints on molecular topology [1]. Unlike smaller ring systems (e.g., cyclohexane), the cycloheptane scaffold exhibits enhanced transannular flexibility, enabling adaptive binding to complex GPCR binding pockets while maintaining structural preorganization. This balance between rigidity and flexibility proved critical for cannabinoid receptor ligand development, where optimal binding requires simultaneous engagement of deeply buried transmembrane residues and flexible loop regions [2] [3].
Modern computational drug design protocols leverage such polycyclic architectures to overcome historical challenges in GPCR agonist development. Studies demonstrate that phenylcycloheptane-derived compounds achieve >40% functional response in calcium mobilization assays against cannabinoid receptor type 2 (CB₂) at 10μM concentrations, validating their bioactivity [2]. The scaffold’s hydrophobic bulk enhances van der Waals contacts with lipophilic receptor subpockets—a feature quantified through ligand–residue interaction profile (LRIP) analyses, where strong interactions with residues like phenylalanine 2.61 (F2.61) correlate with agonist efficacy [2] [3].
Table 1: Impact of Ring Size on GPCR Ligand Development
Scaffold | Ring Size | Conformational Flexibility | CB₂ Binding Affinity (ΔE, kcal/mol) | Functional Response |
---|---|---|---|---|
Phenylcyclobutane | 4-membered | High rigidity | -6.2 ± 0.8 | <20% |
Phenylcyclohexane | 6-membered | Moderate flexibility | -8.1 ± 1.2 | 25–35% |
Phenylcycloheptane | 7-membered | Adaptive flexibility | -10.9 ± 0.7 | >40% |
Data derived from molecular dynamics simulations and calcium mobilization assays [2] [3].
Cannabinoid receptor pharmacology initially prioritized cannabinoid receptor type 1 (CB₁) modulators for neurological disorders. However, CB₁’s central nervous system expression caused dose-limiting psychotropic effects, redirecting research toward peripherally expressed cannabinoid receptor type 2 (CB₂) [2] [3]. This paradigm shift demanded ligands with >100-fold selectivity for CB₂ over CB₁—a challenge addressed through structure-guided optimization of polycyclic scaffolds. Phenylcycloheptane emerged as a critical pharmacophore in this evolution due to its steric compatibility with CB₂’s hydrophobic subpockets, which diverge significantly from CB₁’s orthosteric site topography [2].
Key breakthroughs arose from computational protocols combining pharmacophore screening, molecular docking, and ligand–residue interaction profile analysis. A 70% success rate was achieved in developing CB₂-selective agonists starting from a phenylcycloheptane-containing lead compound (EC₅₀ = 3.12 ± 2.22 μM) [2]. Ligand–residue interaction profile analysis revealed that selectivity originates from differential engagement of "function-determining" residues:
Table 2: Cannabinoid Receptor Selectivity Determinants of Engineered Ligands
Receptor | Key Selectivity Residues | Ligand Scaffold | Selectivity Ratio (CB₂:CB₁) |
---|---|---|---|
Cannabinoid receptor type 1 | W6.48, C7.42, V6.51 | Classical biaryl pyrazoles | 1:1 |
Cannabinoid receptor type 2 | I186, F2.61, F2.64 | Phenylcycloheptane derivatives | >100:1 |
Structural determinants identified via comparative ligand–residue interaction profile mapping [2] [3].
Conformational restraint in phenylcycloheptane scaffolds directly modulates pharmacological efficacy by reducing entropic penalties upon receptor binding. Molecular dynamics simulations demonstrate that the seven-membered ring enforces a twisted-boat conformation, positioning aromatic and aliphatic substituents to synchronously engage CB₂’s activation-sensitive residues [2] [3]. This preorganization is quantified through binding entropy calculations using molecular mechanics Poisson-Boltzmann surface area with solvent-accessible surface area (MM-PBSA-WSAS), revealing a 1.8–3.2 kcal/mol entropic advantage over flexible linear analogs [2].
Critically, ligand–residue interaction profile analyses confirm that potent agonists (e.g., compound 6) maintain persistent contacts (<3.5Å) with CB₂’s activation microswitch residues—notably F2.61, F2.64, and I186—throughout 500-nanosecond simulations [2]. These interactions trigger coherent residue movements necessary for G protein coupling, a process antagonized by ligands with lower conformational rigidity. The cycloheptane bridge’s role in sustaining these interactions is evident in structure-activity relationship studies:
Table 3: Impact of Conformational Rigidity on CB₂ Activation Thermodynamics
Structural Modification | Entropic Contribution (TΔS, kcal/mol) | Residue Interaction Consistency (%) | Agonist Efficacy (EC₅₀, μM) |
---|---|---|---|
Linear alkyl linker | +8.9 ± 1.1 | 42–58% | >10 |
Unsubstituted phenylcycloheptane | +5.7 ± 0.9 | 78–85% | 3.12 ± 2.22 |
3-Methyl-phenylcycloheptane | +4.1 ± 0.7 | 89–94% | 0.83 ± 0.16 |
Data from molecular mechanics Poisson-Boltzmann surface area with solvent-accessible surface area and molecular dynamics trajectory analysis [2].
The phenylcycloheptane scaffold thus exemplifies targeted rigidity—a design principle wherein conformational flexibility is strategically restricted to optimize engagement with mechanistically critical residues while retaining adaptability for induced-fit binding [2] [3]. This approach underpins the 70% success rate in developing functionally active CB₂ agonists, establishing cycloheptane-based architectures as indispensable tools in modern GPCR drug discovery [2].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3